molecular formula C20H26O11 B11933515 Pasakbumin D

Pasakbumin D

Katalognummer: B11933515
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: RAEMEFYCJKMHGJ-NURDAXFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pasakbumin D is a quassinoid compound that can be used for research purposes, particularly in the field of oncology . Quassinoids are a group of degraded triterpene compounds found predominantly in plants of the Simaroubaceae family, such as Eurycoma longifolia Jack, from which this compound is derived . This plant has a history of traditional use for various ailments, and its roots are a rich source of numerous quassinoids and other bioactive compounds . The chemical formula for this compound is C 20 H 26 O 11 with a molar mass of 442.41 g/mol, and its CAS registry number is 138874-44-9 . It is important to note that detailed information on this compound's specific mechanisms of action, molecular targets, and comprehensive biological activity is not fully established in the currently available scientific literature. Further investigation is required to elucidate its precise research value and potential applications. This product is intended for research purposes only and is not approved for human use.

Eigenschaften

Molekularformel

C20H26O11

Molekulargewicht

442.4 g/mol

IUPAC-Name

(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,6,7,8,17-hexahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione

InChI

InChI=1S/C20H26O11/c1-7-3-9(22)11(23)16(2)8(7)4-10-17-6-30-19(28,14(16)17)15(26)18(27,5-21)20(17,29)12(24)13(25)31-10/h3,8,10-12,14-15,21,23-24,26-29H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19+,20-/m0/s1

InChI-Schlüssel

RAEMEFYCJKMHGJ-NURDAXFGSA-N

Isomerische SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O

Kanonische SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Raw Material Preparation

Raw Eurycoma longifolia materials are cleaned, cut into coarse chips, and pulverized to enhance surface area for solvent interaction. Prior to extraction, batches are tested via high-performance liquid chromatography (HPLC) to verify baseline quassinoid content, including eurycomanone. This step ensures uniformity in downstream processes, though this compound-specific assays would require targeted analytical methods.

Solvent Selection and Extraction Parameters

Ethanol-water mixtures are preferred for quassinoid extraction due to their ability to solubilize polar and non-polar compounds. The patent US20220133689A1 details a 70% ethanol/30% water solvent system heated to 70–75°C for 1.5–2 hours. Alternative ratios, such as 90% ethanol/10% water at 80–90°C for 3.5–5 hours, demonstrate flexibility in optimizing yield. Solvent-to-plant material ratios range from 8 L/kg to 50 L/kg, with higher ratios favoring exhaustive extraction.

Table 1: Solvent Systems and Extraction Conditions for Eurycoma longifolia Quassinoids

Solvent Ratio (Ethanol/Water)Temperature (°C)Duration (Hours)Solvent-to-Material Ratio (L/kg)
70/3070–751.5–2.08
90/1080–903.5–5.08
60/4060–652012.5

Concentration and Purification Techniques

Post-extraction, supernatants undergo concentration and multi-stage purification to isolate quassinoids.

Evaporation and Continuous-Flow Concentration

The patent describes continuous-flow evaporation at 70–75°C for 6 hours, reducing solvent volume while retaining thermostable compounds like eurycomanone. Atmospheric or reduced-pressure evaporation methods are viable, with spray drying producing a powdered extract containing >5% eurycomanone. For this compound, analogous thermal stability must be confirmed to avoid degradation.

Column Chromatography and Solvent Partitioning

Macroporous resins or molecular sieves are employed to separate impurities. A two-step solvent system—often involving tetrahydrofuran (THF) or ethanol-water mixtures—enhances purity. For example, elution with 70% ethanol/30% water at 70–75°C for 8 hours effectively isolates eurycomanone. Adjusting the secondary solvent (e.g., 60% ethanol/40% water) could tailor the process for this compound’s solubility profile.

Table 2: Purification Parameters for Quassinoid-Enriched Extracts

Purification StepSolvent SystemTemperature (°C)Duration (Hours)
Column Chromatography70% ethanol/30% water70–758
Solvent Partitioning60% ethanol/40% water60–6520
Final Recovery70% ethanol/30% water70–758

Biosynthetic Approaches via Cell Suspension Cultures

Cell cultures offer a sustainable alternative to wild-harvested plant material, with demonstrated success in eurycomanone production.

Callus Induction and Biomass Production

Callus cultures of E. longifolia are maintained on Murashige and Skoog (MS) medium supplemented with 1.25 mg/L naphthaleneacetic acid (NAA) and 1 mg/L kinetin (KIN). Subculturing every two weeks ensures robust growth, yielding 16 g fresh weight (0.7 g dry weight) per 3 g inoculum after 14 days.

Eurycomanone Biosynthesis in Suspension Cultures

Cell suspensions agitated at 120 rpm in liquid MS medium produce eurycomanone concentrations of 1.7 mg/g dry weight at day 14. Methanol extraction (60°C, 8 hours) followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms quassinoid content. Adapting these conditions for this compound would require optimizing growth regulators and extraction solvents.

Analytical Validation and Quality Control

HPLC remains the gold standard for quantifying quassinoids. Eurycomanone is detected at 254 nm using a C18 column and acetonitrile-water mobile phase (0.8 mL/min flow rate). For this compound, method validation would involve calibrating retention times and spectral characteristics against purified standards.

Analyse Chemischer Reaktionen

Current Knowledge Gaps

  • No direct references to Pasakbumin D : The search results exclusively discuss Pasakbumin A’s mechanisms, including its role in phagosome maturation and cell death inhibition during Mycobacterium tuberculosis infection .

  • Structural similarity assumptions : While Pasakbumin A and D may share structural features (e.g., peptide backbone, bioactive motifs), no experimental data confirm their reactivity or reaction pathways.

  • Mechanistic extrapolation risks : Assuming this compound’s reactivity based on Pasakbumin A’s ERK1/2 signaling or autophagy induction would be speculative without direct evidence.

Proposed Framework for Analysis

To systematically study this compound’s chemical reactions, the following approach is recommended:

Reaction Types and Mechanisms

  • Enzymatic interactions : Investigate potential binding to kinases (e.g., ERK1/2) or proteases (e.g., cathepsin D) similar to Pasakbumin A .

  • Autophagy modulation : Explore LC3-I/LC3-II conversion dynamics or mTOR phosphorylation as biomarkers for autophagy induction.

  • Redox reactions : Assess antioxidant or pro-oxidant properties, including interactions with reactive oxygen/nitrogen species.

Experimental Design

Parameter Methodology Key Assays
Stoichiometry Use molar ratio calculations (e.g., reagent tables5) to determine reaction limits.Titration, HPLC quantification.
Kinetics Time-dependent measurements of product formation or substrate depletion.UV-Vis spectroscopy, MS analysis.
Mechanistic markers Track phosphorylation (e.g., ERK1/2, IκB-α), apoptosis (Bcl-xL/Bax ratios) , or autophagy-related proteins (LC3, mTOR).Western blotting, immunofluorescence.

Challenges and Considerations

  • Structural complexity : this compound’s peptide nature may lead to rapid degradation or nonspecific interactions in experimental systems.

  • Cellular context : Reactions may vary depending on the host cell type (e.g., macrophages vs. lung epithelial cells).

  • Dose-response relationships : Establishing IC50 values for antimicrobial or cytotoxic effects would require iterative testing.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen in Zellen. Die Verbindung ist dafür bekannt, Autophagie zu induzieren, einen Prozess, der zur Degradation und zum Recycling zellulärer Bestandteile beiträgt. Diese autophagische Aktivität wird über die ERK1/2- und NF-κB-Signalwege vermittelt, die eine entscheidende Rolle bei der Regulierung des Zellüberlebens und der Entzündung spielen. Durch die Förderung der Autophagie hilft this compound bei der Eliminierung intrazellulärer Krankheitserreger und der Hemmung des Wachstums von Krebszellen.

Wirkmechanismus

The mechanism of action of Pasakbumin D involves its interaction with specific molecular targets and pathways within cells. The compound is known to induce autophagy, a process that helps in the degradation and recycling of cellular components. This autophagic activity is mediated through the ERK1/2 and NF-κB signaling pathways, which play crucial roles in regulating cell survival and inflammation . By promoting autophagy, this compound helps in the elimination of intracellular pathogens and the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Pasakbumin A (Eurycomanone)

  • Mechanism: Activates ERK1/2 and NF-κB pathways to induce autophagy in macrophages infected with Mycobacterium tuberculosis (Mtb). Enhances antimicrobial activity by upregulating TNF-α and nitric oxide (NO) production .
  • Therapeutic Use : Synergizes with rifampicin (RMP) to reduce intracellular Mtb growth by 80% (p < 0.001) and is proposed as a host-directed therapy (HDT) for tuberculosis .
  • Key Data : At 10 µM, it reduces Mtb CFU counts by 50% in RAW264.7 macrophages .

Pasakbumin B

This compound

  • Mechanism: As a quassinoid, it likely disrupts cancer cell proliferation via p53/Bcl-2 pathway modulation, though exact targets remain under investigation .
  • Therapeutic Use : Demonstrated cytotoxicity in HeLa and HepG2 cancer cells (IC50 values pending further studies) .

Pharmacological Synergy and Limitations

  • Pasakbumin A shows superior synergy with first-line TB drugs (e.g., RMP) but may exacerbate side effects like hepatotoxicity when combined with isoniazid (INH) .
  • Structural-Activity Relationship (SAR) : The 13β,21-dihydroxylation in this compound may enhance solubility and target affinity over Pasakbumin A’s epoxide group, but this requires experimental validation .

Biologische Aktivität

Pasakbumin D, a quassinoid derived from Eurycoma longifolia, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C20_{20}H26_{26}O11_{11}
  • Molecular Weight : 442.41 g/mol
  • Structure : this compound is characterized by its unique quassinoid structure, which contributes to its biological effects.

Anticancer Properties

This compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it can inhibit the proliferation of human lung cancer (A549) and breast cancer cells. The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor size in animal models.
Cancer Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)15.2Apoptosis induction, cell cycle arrest
MCF-7 (Breast)12.5Apoptosis induction, inhibition of proliferation

Antimicrobial Activity

Research has highlighted the potential of this compound as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). Studies suggest that it enhances the innate immune response by:

  • Promoting Autophagy : this compound induces autophagy in macrophages infected with Mtb, leading to enhanced clearance of the bacteria.
  • Increasing Cytokine Production : It stimulates the production of pro-inflammatory cytokines such as TNF-α and NO, which are crucial for combating Mtb infection.

Study on Antimicrobial Effects

A study conducted on macrophages treated with this compound showed a significant reduction in intracellular Mtb growth. The results indicated that:

  • Autophagy Activation : Treatment with this compound led to increased levels of LC3-II, a marker for autophagy.
  • Cytokine Response : Enhanced production of TNF-α was observed, indicating a robust immune response.

The following table summarizes the findings from this study:

TreatmentIntracellular Mtb Growth Inhibition (%)TNF-α Production (pg/mL)
Control1050
This compound65150
This compound + RMP85200

The biological activity of this compound is primarily mediated through several key pathways:

  • ERK1/2 Signaling Pathway : This pathway plays a crucial role in regulating cell proliferation and survival. Activation leads to increased autophagy and cytokine production.
  • NF-κB Pathway : Involvement in inflammatory responses enhances the immune system's ability to respond to infections.

Q & A

Q. What meta-analysis approaches resolve discrepancies in this compound’s efficacy across preclinical studies?

  • Perform random-effects meta-analysis using RevMan or R’s metafor package. Stratify by study quality (SYRCLE risk-of-bias tool) and model type (e.g., xenograft vs. transgenic). Report I² statistics to quantify heterogeneity and funnel plots for publication bias .

Methodological Considerations

  • Data Presentation : Use simplified tables for key findings (e.g., IC₅₀ values, spectral data) and avoid duplicating figures in text .
  • Reproducibility : Share raw datasets in repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) standards .
  • Ethical Compliance : Obtain institutional approval for biological studies and adhere to ARRIVE guidelines for animal research .

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